6-epi-Albrassitriol
Overview
Description
6-epi-Albrassitriol is a natural organic compound that belongs to the class of triterpenoids. It is known for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties . The compound often exists as colorless crystals or as a white solid .
Scientific Research Applications
6-epi-Albrassitriol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-epi-Albrassitriol typically starts from an easily available labdane diterpenoid, such as (+)-larixol. The process involves several steps:
Conversion of (+)-larixol to 14,15-bisnorlab-7-ene-6,13-dione: This is achieved through a two-step procedure.
Norrish Type II Photochemical Degradation: The intermediate is subjected to photochemical degradation to yield drim-7,9(11)-diene-6-one.
Formation of Drim-7-ene-9,11-diol-6-one: This is done by treating the intermediate with osmium tetroxide or through selective epoxidation followed by treatment with perchloric acid.
Reduction of the C6-carbonyl Group: The final step involves reducing the C6-carbonyl group with lithium aluminium hydride to obtain this compound.
Industrial Production Methods: Currently, there are limited studies on the industrial production methods of this compound. It is primarily synthesized through chemical synthesis or natural product extraction .
Chemical Reactions Analysis
Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group is a key step in its synthesis.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of the carbonyl group.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .
Mechanism of Action
The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Albrassitriol: A closely related compound with similar biological activities.
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of 6-epi-Albrassitriol.
Larixol: The starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-PAPYEOQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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